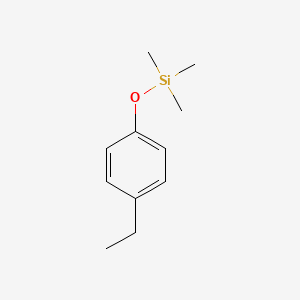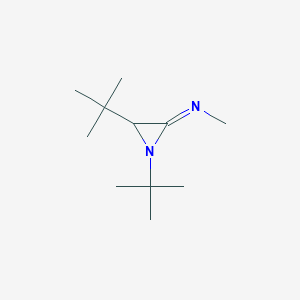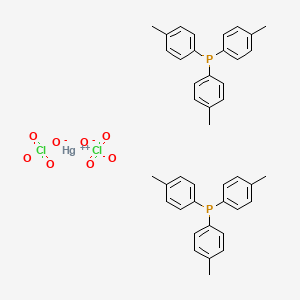
Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate is a chemical compound with the molecular formula C42H44ClHgO4P2 It is a coordination complex where mercury is bonded to tris(4-methylphenyl)phosphane ligands and is associated with diperchlorate anions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate typically involves the reaction of mercury(II) salts with tris(4-methylphenyl)phosphane in the presence of perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
[ \text{Hg(II) salt} + \text{tris(4-methylphenyl)phosphane} + \text{HClO}_4 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of mercury.
Reduction: Reduction reactions can convert the mercury(II) center to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the tris(4-methylphenyl)phosphane ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Various phosphines or other ligands.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of mercury, while reduction may produce elemental mercury or lower oxidation state complexes.
Scientific Research Applications
Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate involves its interaction with molecular targets through coordination bonds. The mercury center can interact with various substrates, facilitating chemical transformations. The tris(4-methylphenyl)phosphane ligands provide stability to the complex and influence its reactivity.
Comparison with Similar Compounds
Similar Compounds
- Mercury(2+);tris(4-chlorophenyl)phosphane;diperchlorate
- Mercury(2+);tris(4-bromophenyl)phosphane;diperchlorate
Uniqueness
Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate is unique due to the presence of the 4-methylphenyl groups, which can influence the electronic properties and reactivity of the compound. This makes it distinct from other similar compounds with different substituents on the phenyl rings.
Properties
CAS No. |
21393-73-7 |
|---|---|
Molecular Formula |
C42H42Cl2HgO8P2 |
Molecular Weight |
1008.2 g/mol |
IUPAC Name |
mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate |
InChI |
InChI=1S/2C21H21P.2ClHO4.Hg/c2*1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;2*2-1(3,4)5;/h2*4-15H,1-3H3;2*(H,2,3,4,5);/q;;;;+2/p-2 |
InChI Key |
XWOFEDGRNBKFII-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


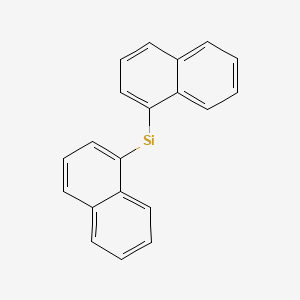
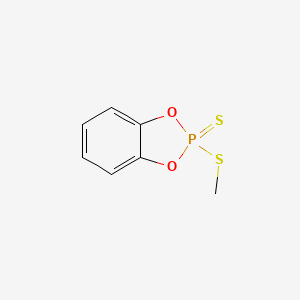
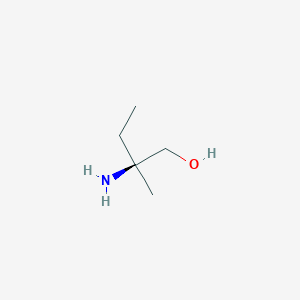
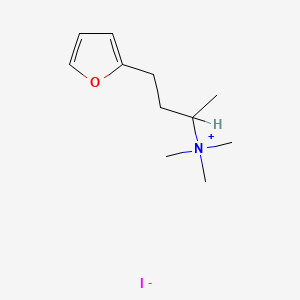

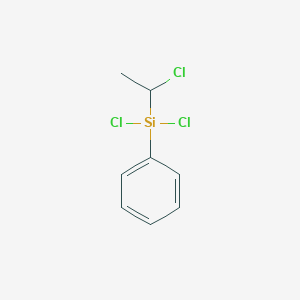
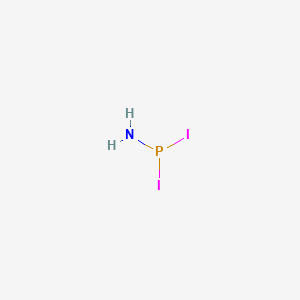
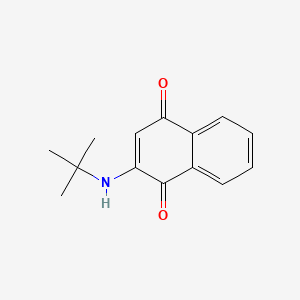
![Bicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14698276.png)
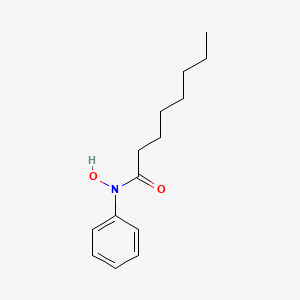
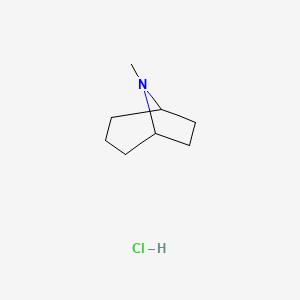
![(2R,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B14698310.png)
